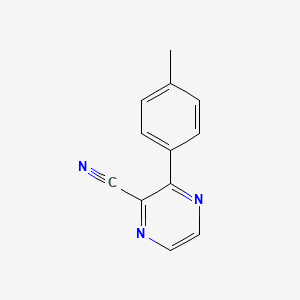

3-p-Tolyl-pyrazine-2-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9N3 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

3-(4-methylphenyl)pyrazine-2-carbonitrile |

InChI |

InChI=1S/C12H9N3/c1-9-2-4-10(5-3-9)12-11(8-13)14-6-7-15-12/h2-7H,1H3 |

InChI Key |

ZIFSHECFIJRARS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=CN=C2C#N |

Origin of Product |

United States |

Synthetic Strategies Towards 3 P Tolyl Pyrazine 2 Carbonitrile and Its Analogues

Convergent Approaches to Pyrazine-2-carbonitrile Derivatives

Convergent synthesis offers an efficient means to construct the substituted pyrazine-2-carbonitrile core in a single or few steps from simpler, non-cyclic starting materials. These methods are valued for their ability to rapidly build molecular complexity.

Photoredox/Copper Cocatalyzed Domino Cyclization Reactions to Substituted Pyrazines

A novel and efficient method for synthesizing tetrasubstituted pyrazines involves a photoredox/copper cocatalyzed domino cyclization of oxime esters with trimethylsilyl (B98337) cyanide (TMSCN). nih.govrsc.org This reaction proceeds under mild conditions and demonstrates high bond-forming efficiency and broad substrate scope. nih.gov The process is initiated by visible-light photoredox catalysis, which facilitates the formation of an iminyl radical from the oxime ester. This radical intermediate then undergoes a cascade of reactions, including isomerization, C-N coupling, and cyclization with TMSCN, ultimately yielding the tetrasubstituted pyrazine (B50134) structure bearing a cyano group. rsc.org

This one-step method is significant for its ability to construct biologically important pyrazines with cyano and amino groups, which are challenging to access through traditional methods. rsc.org The reaction accommodates a wide range of functional groups on the oxime ester substrate, including both electron-donating and electron-withdrawing groups on the aromatic ring.

Table 1: Substrate Scope for Photoredox/Copper Cocatalyzed Pyrazine Synthesis rsc.org The following is a representative sample of substrates and yields from the study.

| Entry | Oxime Ester Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 1-phenylethan-1-one O-acetyl oxime | 5-amino-3,6-dimethyl-4-phenylpyrazine-2-carbonitrile | 85 |

| 2 | 1-(p-tolyl)ethan-1-one O-acetyl oxime | 5-amino-3,6-dimethyl-4-(p-tolyl)pyrazine-2-carbonitrile | 82 |

| 3 | 1-(4-methoxyphenyl)ethan-1-one O-acetyl oxime | 5-amino-4-(4-methoxyphenyl)-3,6-dimethylpyrazine-2-carbonitrile | 78 |

| 4 | 1-(4-chlorophenyl)ethan-1-one O-acetyl oxime | 5-amino-4-(4-chlorophenyl)-3,6-dimethylpyrazine-2-carbonitrile | 88 |

Cyclization Reactions for Pyrazine Ring Formation with Nitrile Moieties

The classical and most fundamental approach to the pyrazine ring is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.net Variations of this method can be adapted to introduce a nitrile substituent. For instance, the cyclization of α-aminonitriles with α-dicarbonyl compounds or their equivalents can lead to the formation of aminopyrazine-carbonitriles.

Another strategy involves the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides to form a 1,2-dihydropyrazine precursor, which can then be oxidized to the aromatic pyrazine. researchgate.net This method builds the pyrazine ring from acyclic precursors already containing the essential nitrogen and carbon atoms, including the nitrile functionality. The process typically involves heating the cyanoarylamide starting material in a solvent like DMSO, followed by crystallization to yield the dihydropyrazine (B8608421) intermediate. researchgate.net Subsequent oxidation, often with agents like manganese dioxide or simply air, furnishes the final aromatic pyrazine-carbonitrile derivative.

Divergent Synthesis from Precursor Molecules

Divergent strategies begin with a pre-formed pyrazine ring, which is then functionalized to introduce the desired substituents. This approach is advantageous when the core pyrazine scaffold is readily available and allows for the synthesis of a library of analogues from a common intermediate.

Aminodehalogenation of Halogenated Pyrazine-2-carboxamides

A key strategy for introducing substituents onto the pyrazine ring is through nucleophilic substitution of a halogen atom. In the context of synthesizing precursors for compounds like 3-p-tolyl-pyrazine-2-carbonitrile, the aminodehalogenation of a chlorinated pyrazine is a relevant step. For example, 3-chloropyrazine-2-carboxamide (B1267238) can react with various amines, such as substituted benzylamines, to yield 3-aminopyrazine-2-carboxamides via nucleophilic substitution of the chlorine atom. nih.gov This reaction is often facilitated by microwave irradiation to improve yields and reduce reaction times. nih.gov

The starting material, 3-chloropyrazine-2-carboxamide, is typically synthesized from 3-chloropyrazine-2-carbonitrile (B110518) through a controlled partial hydrolysis of the nitrile group. nih.gov This indicates a reversible relationship between the carboxamide and carbonitrile functionalities, where the carboxamide can be seen as a precursor or a derivative of the target nitrile compound.

Derivatization from Pyrazine-2-carbonitrile Scaffolds

Once a pyrazine-2-carbonitrile scaffold is obtained, further derivatization can be performed to introduce or modify other substituents on the ring. medchemexpress.comhymasynthesis.com These reactions can include electrophilic or nucleophilic substitutions, depending on the electronic nature of the pyrazine ring and the existing substituents. For instance, if the target molecule requires functionalization at a position other than the tolyl or nitrile groups, a suitable pyrazine-2-carbonitrile intermediate can be subjected to reactions such as nitration, halogenation, or metalation followed by quenching with an electrophile. The nitrile group itself can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, further expanding the range of accessible analogues. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Pyrazine Linkages

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds between aromatic rings. libretexts.orgresearchgate.net The Suzuki-Miyaura coupling, in particular, is highly effective for synthesizing aryl-substituted pyrazines. This reaction typically involves the coupling of a halogenated pyrazine with an arylboronic acid in the presence of a palladium catalyst and a base. medchemexpress.com

To synthesize this compound, a suitable starting material would be a 3-halopyrazine-2-carbonitrile (e.g., 3-chloropyrazine-2-carbonitrile). This precursor can be coupled with p-tolylboronic acid. The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or formed from ligands like triphenylphosphine (B44618) (PPh₃). The catalytic cycle involves the oxidative addition of the halopyrazine to the Pd(0) center, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the this compound product and regenerate the Pd(0) catalyst.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling on a Pyrazine Ring medchemexpress.com Based on a study of coupling 2-chloropyrazine (B57796) with various arylboronic acids.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-chloropyrazine | Phenylboronic acid | [Pd(L)(PPh₃)] | K₂CO₃ | H₂O/Toluene (B28343) | 95 |

| 2-chloropyrazine | 4-Methylphenylboronic acid | [Pd(L)(PPh₃)] | K₂CO₃ | H₂O/Toluene | 96 |

| 2-chloropyrazine | 4-Methoxyphenylboronic acid | [Pd(L)(PPh₃)] | K₂CO₃ | H₂O/Toluene | 92 |

| 2-chloropyrazine | 4-Chlorophenylboronic acid | [Pd(L)(PPh₃)] | K₂CO₃ | H₂O/Toluene | 94 |

Note: 'L' represents a specific ONO pincer type hydrazone ligand used in the study.

This methodology offers a direct and high-yielding route to the target compound and its analogues, with the flexibility to introduce a wide variety of aryl and heteroaryl substituents onto the pyrazine-2-carbonitrile scaffold.

Incorporation of the p-Tolyl Moiety in Pyrazine Synthesis

The introduction of a p-tolyl group onto a pyrazine ring is a critical step in the synthesis of this compound and its analogs. A classical and direct approach for this transformation is the condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamine. tandfonline.com This method forms the pyrazine core through the creation of dihydropyrazines, which are subsequently aromatized. tandfonline.com

For instance, the synthesis of 2,3-di-p-tolyl pyrazine has been achieved through the direct condensation of the respective 1,2-diketo compound with a 1,2-diamine. tandfonline.com A notable example involves the reaction of benzil (B1666583) (a 1,2-diketone) with ethylene (B1197577) diamine in aqueous methanol, catalyzed by potassium tert-butoxide, to form the corresponding pyrazine derivative. tandfonline.com This strategy highlights a straightforward route to incorporating aryl moieties like p-tolyl onto the pyrazine scaffold.

Transition metal-catalyzed cross-coupling reactions offer a more versatile and modern approach for functionalizing pyrazine rings. rsc.org The Suzuki reaction, which couples organoboron compounds with halides or related electrophiles, is a powerful tool for creating carbon-carbon bonds and can be employed to introduce a p-tolyl group onto a pre-formed pyrazine halide. rsc.org Similarly, the Stille coupling, utilizing stannanes, provides another effective method for this type of transformation. rsc.org These methods are valued for their broad scope and tolerance of various functional groups. rsc.org

Advanced Synthetic Methodologies for Pyrazine-Nitrile Systems

The construction of the pyrazine-nitrile system benefits from advanced synthetic techniques that offer improved efficiency, sustainability, and access to complex molecular architectures.

Catalytic Approaches in Pyrazine Construction

Catalytic methods are central to modern pyrazine synthesis, often providing milder reaction conditions and higher yields compared to classical procedures. tandfonline.com The synthesis of pyrazines can be achieved through the dehydrogenative coupling of various precursors, a process that is both atom-economical and environmentally benign. nih.govacs.org

One prominent catalytic strategy involves the dehydrogenative self-coupling of 2-amino alcohols, catalyzed by earth-abundant base metals like manganese. nih.govacs.org Acridine-based pincer complexes of manganese have proven effective in catalyzing the formation of 2,5-disubstituted pyrazines from β-amino alcohols, producing only water and hydrogen gas as byproducts. nih.govacs.org For example, the self-coupling of 2-phenylglycinol in the presence of a manganese pincer complex and a base yields 2,5-diphenylpyrazine (B189496) in high yield. nih.govacs.org This methodology has been extended to various other amino alcohols, demonstrating its versatility. nih.gov

Table 1: Manganese-Catalyzed Synthesis of Pyrazines from β-Amino Alcohols nih.govOptimized reaction conditions: Catalyst (2 mol %), β-amino alcohol (0.5 mmol), KH (3 mol %), 150 °C, 24h, toluene.

| Entry | β-Amino Alcohol | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Amino-4-methylpentan-1-ol | 2,5-Diisobutylpyrazine | 80 |

| 2 | 2-Amino-1-hexanol | 2,5-Dibutylpyrazine | 65 |

| 3 | 2-Amino-1-pentanol | 2,5-Dipropylpyrazine | 95 |

| 4 | 2-Aminobutane-1-ol | 2,5-Diethylpyrazine | 40 |

| 5 | 2-Aminopropane-1-ol | 2,5-Dimethylpyrazine | 45 |

Palladium-catalyzed reactions are also extensively used. rsc.org For instance, an efficient palladium(II)-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids yields unsymmetrical 2,6-disubstituted pyrazines. organic-chemistry.org This transformation involves a C(sp)-C(sp2) coupling followed by an intramolecular C-N bond formation. organic-chemistry.org Furthermore, direct arylation via C-H activation, while sometimes yielding moderate results, offers a regioselective route to coupled products, as seen in the synthesis of the natural alkaloid dragmacidin D where a pyrazine N-oxide was coupled with a protected indole (B1671886). rsc.org

Other catalytic systems for pyrazine synthesis include those based on copper-chromium, copper-zinc-chromium, and silver, which are often used in industrial vapor-phase reactions of diamines with diols. tandfonline.com

Mechanochemical Synthesis Considerations

Mechanochemistry, which uses mechanical energy from grinding or milling to induce chemical reactions, presents a sustainable, solvent-free alternative to traditional solution-based synthesis. nih.gov This technique is particularly attractive in the context of green chemistry as it minimizes the use of volatile organic solvents, which are a major source of chemical waste. nih.gov

The mechanochemical synthesis of pyrazine cocrystals with dicarboxylic acids has been successfully demonstrated. rsc.orghw.ac.ukrsc.org In this method, pyrazine and a dicarboxylic acid are ground together, often with a small amount of liquid to improve crystallinity, to form cocrystals consisting of infinite 1D hydrogen-bonded chains. rsc.orgrsc.org This approach highlights the ability of mechanochemistry to create ordered supramolecular structures. rsc.org

While direct mechanochemical synthesis of complex pyrazine-nitrile systems is an emerging area, the principles have been applied to generate various coordination polymers and organic compounds. nih.govresearchgate.net For example, solid-state reactions of copper(I) iodide (CuI) with pyrazine under grinding conditions yield distinct coordination polymers, with the product structure depending on the experimental setup. researchgate.net The high concentration of reagents and the absence of solvation effects in mechanochemical reactions can lead to accelerated reaction rates and access to products that may not be favored in solution. nih.gov These features make mechanochemistry a promising avenue for the development of new, efficient synthetic routes to functionalized pyrazines like this compound.

Chemical Reactivity and Transformations of 3 P Tolyl Pyrazine 2 Carbonitrile

Transformations Involving the Nitrile Group

The carbonitrile (nitrile) group is a valuable functional handle that can be converted into several other important functional groups.

The nitrile group of 3-p-Tolyl-pyrazine-2-carbonitrile can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid. libretexts.org This reaction proceeds via the initial formation of a carboxamide intermediate. By carefully controlling the reaction conditions, it is possible to isolate the amide as the final product.

Complete Hydrolysis: Treatment with strong acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH, KOH) followed by an acidic workup converts the nitrile to 3-p-Tolyl-pyrazine-2-carboxylic acid.

Partial Hydrolysis (Amidation): Reaction under milder conditions can stop the reaction at the amide stage, yielding 3-p-Tolyl-pyrazine-2-carboxamide.

Table 2: Hydrolysis and Amidation of this compound

| Reaction | Reagents and Conditions | Product |

| Complete Hydrolysis | 1. NaOH (aq), Δ 2. H₃O⁺ | 3-p-Tolyl-pyrazine-2-carboxylic acid |

| Complete Hydrolysis | H₂SO₄ (aq), Δ | 3-p-Tolyl-pyrazine-2-carboxylic acid |

| Partial Hydrolysis | H₂O₂, base catalyst | 3-p-Tolyl-pyrazine-2-carboxamide |

The nitrile group is readily reduced to a primary amine. This transformation is a synthetically useful method for synthesizing amines from nitriles. libretexts.org The reduction of this compound yields (3-p-Tolyl-pyrazin-2-yl)methanamine.

Common methods for this reduction include:

Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or Raney Nickel. libretexts.org

Chemical Reduction: Use of powerful hydride reagents, with lithium aluminum hydride (LiAlH₄) being the most common and effective. libretexts.org Other specialized borane (B79455) reagents, such as diisopropylaminoborane (B2863991) in the presence of a catalyst, have also been shown to be effective for reducing a wide range of aromatic nitriles. organic-chemistry.orgnih.gov

Table 3: Reduction of this compound

| Reagent(s) | Conditions | Product |

| LiAlH₄ | 1. Diethyl ether or THF 2. H₂O or H₃O⁺ workup | (3-p-Tolyl-pyrazin-2-yl)methanamine |

| H₂ / Raney Ni | High pressure, elevated temperature | (3-p-Tolyl-pyrazin-2-yl)methanamine |

| H₂ / Pd or Pt | Elevated temperature and pressure | (3-p-Tolyl-pyrazin-2-yl)methanamine |

| Diisopropylaminoborane / cat. LiBH₄ | Ambient or refluxing THF | (3-p-Tolyl-pyrazin-2-yl)methanamine nih.gov |

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, most notably [3+2] cycloadditions with 1,3-dipolar species. uchicago.edu In this type of reaction, the nitrile acts as the dipolarophile (the 2π component).

A common example is the reaction of a nitrile with an azide (B81097) (e.g., sodium azide or an organic azide) to form a tetrazole ring. This reaction, often catalyzed by a Lewis acid, would convert this compound into 2-(5-substituted-2H-tetrazol-2-yl)-3-p-tolylpyrazine. Other 1,3-dipoles, such as nitrile oxides, can also react with the nitrile group to form different five-membered heterocycles, like oxadiazoles. These reactions provide a powerful route for synthesizing more complex heterocyclic systems appended to the pyrazine (B50134) core.

Reactivity of the p-Tolyl Substituent

The p-tolyl group, a toluene (B28343) moiety attached to the pyrazine ring, possesses a methyl group that is susceptible to a range of chemical transformations. The electron-withdrawing nature of the pyrazine-2-carbonitrile core influences the reactivity of this methyl group, making it a focal point for functionalization.

One of the primary reactions of the methyl group on the p-tolyl substituent is oxidation . While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, analogous reactions on similar aromatic compounds suggest that the methyl group can be oxidized to a carboxylic acid. This transformation is typically achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The resulting carboxylic acid derivative, 4-(2-cyanopyrazin-3-yl)benzoic acid, would be a valuable intermediate for further synthetic modifications, such as amide or ester formation.

Another key reaction is halogenation , particularly bromination, of the benzylic methyl group. This is commonly carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or under photochemical conditions. youtube.comchadsprep.com This reaction proceeds via a free radical mechanism to yield 3-(4-(bromomethyl)phenyl)pyrazine-2-carbonitrile. The resulting benzylic bromide is a highly versatile intermediate, readily participating in nucleophilic substitution reactions to introduce a wide array of functional groups.

The reactivity of the methyl group is significantly affected by the electronic properties of the pyrazine ring. The pyrazine ring, especially with an electron-withdrawing cyano group, deactivates the aromatic ring of the tolyl substituent towards electrophilic aromatic substitution. However, the benzylic position of the methyl group is activated for radical reactions due to the stability of the resulting benzylic radical, which is in conjugation with the aromatic ring.

Coupling Reactions and Functionalization Strategies

The pyrazine core of this compound serves as a platform for various coupling and functionalization reactions, enabling the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

General Coupling and Alkylation Reactions for Heterocyclic Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrazines. The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds. imist.malibretexts.orgresearchgate.net In the context of this compound, a halogenated precursor, such as 3-chloro- or 3-bromo-pyrazine-2-carbonitrile, can be coupled with p-tolylboronic acid to synthesize the target molecule. Conversely, if starting with 3-p-tolyl-5-halopyrazine-2-carbonitrile, the halogen at the 5-position can be coupled with various boronic acids to introduce further aryl or heteroaryl substituents. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity in these reactions.

The Buchwald-Hartwig amination is another cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comnih.gov This reaction allows for the introduction of a wide range of primary and secondary amines onto the pyrazine ring. For instance, a 3-halopyrazine-2-carbonitrile can be reacted with an amine in the presence of a palladium catalyst and a suitable ligand to yield the corresponding 3-aminopyrazine-2-carbonitrile (B1269731) derivative. The reaction conditions, including the choice of ligand (e.g., BINAP, XPhos), base, and solvent, are critical for the successful coupling of different amine substrates. wikipedia.org

Alkylation reactions can also be employed to functionalize the pyrazine system. While direct C-alkylation of the pyrazine ring can be challenging, N-alkylation of the pyrazine nitrogen atoms can occur under certain conditions, although this is less common for electron-deficient pyrazines. More synthetically useful are alkylation reactions of functional groups attached to the pyrazine ring. For example, the benzylic bromide formed from the halogenation of the p-tolyl group can be readily alkylated by a variety of nucleophiles. Additionally, N-heterocyclic compounds can be N-alkylated using alkyl halides in the presence of a base. organic-chemistry.org

Below is a table summarizing representative coupling and alkylation reactions for pyrazine derivatives:

| Reaction Type | Reactants | Reagents & Conditions | Product Type |

| Suzuki-Miyaura Coupling | Halopyrazine, Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Ethanol) | Aryl- or Heteroaryl-substituted Pyrazine |

| Buchwald-Hartwig Amination | Halopyrazine, Amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu), Solvent (e.g., Toluene) | Amino-substituted Pyrazine |

| Benzylic Alkylation | 3-(4-(Bromomethyl)phenyl)pyrazine-2-carbonitrile, Nucleophile | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Functionally substituted p-tolyl Pyrazine |

| N-Alkylation | N-Heterocycle, Alkyl Halide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl Heterocycle |

Rearrangement Reactions

Rearrangement reactions offer a pathway to structurally diverse heterocyclic systems from readily available precursors. While specific rearrangement reactions of this compound are not well-documented, related heterocyclic systems undergo interesting transformations that could potentially be applied to this scaffold.

One such rearrangement is the Boekelheide rearrangement , which has been utilized in the synthesis of functionalized pyrazines. nih.gov This reaction typically involves the treatment of a heterocyclic N-oxide with an activating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride, leading to the migration of a substituent from the nitrogen to an adjacent carbon atom. For instance, a pyrazine N-oxide could potentially rearrange to a hydroxymethyl-substituted pyrazine.

The Dimroth rearrangement is another well-known transformation in heterocyclic chemistry, particularly for pyrimidines and related systems. nih.gov This rearrangement involves the ring opening of a heterocyclic quaternary ammonium (B1175870) salt by a nucleophile, followed by recyclization to form a new heterocyclic ring. While not a direct rearrangement of the pyrazine core itself, it demonstrates the potential for ring transformation reactions in related nitrogen-containing heterocyles.

Acid-catalyzed rearrangements have also been observed in complex indole (B1671886) alkaloids containing pyrazine moieties, leading to intramolecular Friedel-Crafts alkylations and other skeletal reorganizations. rsc.org Although these are complex systems, they highlight the possibility of inducing rearrangements in the pyrazine ring or its substituents under acidic conditions.

Further research is needed to explore the potential for these and other rearrangement reactions on the this compound scaffold to unlock new avenues for the synthesis of novel heterocyclic compounds.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of 3-p-Tolyl-pyrazine-2-carbonitrile displays a series of signals that correspond to the distinct types of protons present in the molecule. The aromatic region of the spectrum is of particular interest, showing signals for the protons on both the pyrazine (B50134) and the p-tolyl rings.

The protons of the pyrazine ring are expected to appear as distinct signals in the downfield region of the spectrum, typically between 8.0 and 9.0 ppm, due to the electron-withdrawing effect of the two nitrogen atoms and the nitrile group. The p-tolyl group presents a characteristic A₂B₂ system for the aromatic protons, which would appear as two doublets. The methyl group protons of the tolyl substituent would give rise to a singlet further upfield, typically around 2.4 ppm.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Predicted 8.7-8.9 | d | 1H | Pyrazine-H |

| Predicted 8.5-8.7 | d | 1H | Pyrazine-H |

| Predicted 7.8-8.0 | d | 2H | Tolyl-H (ortho to pyrazine) |

| Predicted 7.2-7.4 | d | 2H | Tolyl-H (meta to pyrazine) |

| Predicted 2.4 | s | 3H | Tolyl-CH₃ |

Note: The predicted values are based on the analysis of similar pyrazine and tolyl-containing compounds.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, a total of 12 distinct carbon signals are expected.

The carbon atom of the nitrile group (C≡N) is characteristically found in the range of 115-120 ppm. The carbon atoms of the pyrazine ring would appear in the aromatic region, typically between 130 and 160 ppm. The p-tolyl group would show four aromatic carbon signals and one signal for the methyl carbon, which is expected to be observed in the upfield region (around 20-25 ppm).

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| Predicted ~160 | Pyrazine-C (attached to tolyl) |

| Predicted ~145-155 | Pyrazine-C (other positions) |

| Predicted ~140 | Tolyl-C (ipso- to pyrazine and methyl) |

| Predicted ~130 | Tolyl-CH |

| Predicted ~117 | Cyano-C |

| Predicted ~21 | Tolyl-CH₃ |

Note: The predicted values are based on the analysis of similar pyrazine and tolyl-containing compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

ESI-MS is a soft ionization technique that is particularly useful for polar molecules. In the positive ion mode, the ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the molecular weight of 195.22 g/mol for C₁₂H₉N₃, the expected m/z value for the [M+H]⁺ ion would be approximately 196.23.

Table 3: ESI-MS Data for this compound

| m/z (amu) | Ion |

|---|---|

| Predicted 196.23 | [M+H]⁺ |

Note: The predicted value is based on the molecular formula C₁₂H₉N₃.

HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₂H₉N₃), the exact mass can be calculated.

The calculated exact mass for the [M+H]⁺ ion would be used to confirm the molecular formula. Any deviation between the measured and calculated mass would be very small, typically in the range of parts per million (ppm).

Table 4: HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass |

|---|---|---|

| [M+H]⁺ | 196.0869 | To be determined experimentally |

Note: The calculated exact mass is for the molecular formula C₁₂H₁₀N₃⁺.

Vibrational Spectroscopy (Infrared - IR)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its aromatic rings, the nitrile group, and the methyl group.

The key expected vibrational frequencies are summarized in the table below, based on typical values for similar structures. researchgate.netspectroscopyonline.comnist.govnist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretching | 2240 - 2220 | Strong, Sharp |

| Aromatic C-H (Pyrazine & Tolyl) | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (Tolyl Methyl Group) | Stretching | 3000 - 2850 | Medium |

| Aromatic C=C and C=N (Pyrazine Ring) | Ring Stretching | 1600 - 1400 | Medium to Strong |

| Aromatic C-H (p-substituted Tolyl) | Out-of-plane Bending | 850 - 800 | Strong |

Electronic Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Molecules containing conjugated systems of double bonds, like this compound, absorb UV or visible light to promote electrons from a lower energy molecular orbital to a higher energy one. montana.edu

The UV-Vis spectrum of this compound is expected to be dominated by transitions involving its π-electron system. The primary electronic transitions anticipated are:

π → π* Transitions: These are high-energy transitions that involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation between the p-tolyl group and the pyrazine-2-carbonitrile system, these transitions are expected to result in strong absorption bands, likely in the 200-300 nm range. researchgate.netmontana.edu

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen atoms of the pyrazine ring) to a π* antibonding orbital. These transitions are typically of lower energy and intensity compared to π → π* transitions and would likely appear at longer wavelengths (>300 nm). montana.edu

The solvent used for analysis can influence the position of these absorption bands. montana.edu

| Transition Type | Involved Orbitals | Expected Wavelength Range (λmax) | Molar Absorptivity (ε) |

| π → π | π (HOMO) → π (LUMO) | 200 - 300 nm | High (ε > 10,000) |

| n → π | n (Nitrogen lone pair) → π (LUMO) | > 300 nm | Low (ε < 1,000) |

For the parent pyrazine molecule, UV absorption spectra show bands corresponding to both n → π* and π → π* transitions. nist.govmontana.edu The substitution with the p-tolyl and carbonitrile groups is expected to cause a bathochromic (red) shift to longer wavelengths due to the extension of the conjugated system.

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Although a specific crystal structure for this compound has not been reported, the molecular geometry can be inferred from studies on related compounds, such as pyrazine adducts and other substituted aromatic systems. researchgate.netrsc.org

A crystallographic analysis would reveal key structural parameters:

Molecular Geometry: The molecule is expected to be largely planar due to the sp² hybridization of the aromatic rings. However, there might be some torsion angle between the pyrazine and the p-tolyl rings.

Bond Lengths and Angles: X-ray diffraction would provide precise measurements of the bond lengths (e.g., C-C, C-N, C≡N) and angles within the molecule, confirming the connectivity and hybridization of the atoms. For instance, the C-N bond lengths in the pyrazine ring are expected to be intermediate between single and double bonds, indicative of aromatic delocalization. core.ac.uk

Crystal Packing: The analysis would also describe how the molecules are arranged in the crystal lattice, including any intermolecular interactions such as π-π stacking between the aromatic rings or dipole-dipole interactions involving the nitrile groups. These interactions are crucial in determining the solid-state properties of the compound.

Advanced Analytical Methods for Purity and Identity Confirmation

Beyond fundamental spectroscopic techniques, a combination of advanced analytical methods is essential for unequivocally confirming the identity and assessing the purity of a synthesized compound like this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of a compound. By using a suitable stationary phase and a mobile phase gradient, it can separate the target compound from any impurities, starting materials, or by-products. The purity is typically assessed by the relative area of the main peak in the chromatogram.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition (molecular formula) of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are among the most powerful tools for structural elucidation.

¹H NMR would provide information on the number and environment of the hydrogen atoms. The spectrum would be expected to show distinct signals for the protons on the pyrazine ring, the p-substituted tolyl ring, and the methyl group, with chemical shifts and coupling patterns characteristic of their specific electronic environments.

¹³C NMR would show distinct signals for each unique carbon atom in the molecule, including the carbons of the pyrazine ring, the tolyl ring, the methyl group, and the nitrile carbon.

The combination of these techniques provides a comprehensive characterization, confirming both the structure and the purity of this compound. researchgate.net

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for predicting and understanding the behavior of molecules at the electronic level. These methods allow for the detailed exploration of molecular properties that are often difficult or impossible to measure experimentally. For a molecule like 3-p-Tolyl-pyrazine-2-carbonitrile, such calculations can provide deep insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) for Electronic Structure

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for understanding chemical reactivity. unesp.bryoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive and can be more easily polarized. rsc.org For conjugated systems like this compound, the HOMO-LUMO gap is influenced by the extent of conjugation and the nature of the substituents. libretexts.org The interplay between the electron-donating tolyl group and the electron-withdrawing cyano group on the pyrazine (B50134) ring is expected to significantly modulate this gap.

While specific experimental or calculated values for this compound are not available in the cited literature, a representative FMO analysis based on studies of similar heterocyclic systems is presented in the table below.

Table 1: Representative Frontier Molecular Orbital Data This table presents hypothetical but realistic values for illustrative purposes, based on general findings for similar compounds.

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -2.5 | Primarily located on the pyrazine ring and the cyano group, indicating a region for nucleophilic attack. |

| HOMO | -6.8 | Distributed across the pyrazine ring and the p-tolyl group, representing the primary site of electron donation. |

| HOMO-LUMO Gap | 4.3 | Suggests a moderately reactive molecule with a balance of stability and reactivity. |

Chemical Potential (μ) : This descriptor measures the escaping tendency of electrons from a system. It is calculated as the average of the HOMO and LUMO energies (μ = (E_HOMO + E_LUMO) / 2). A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η) : Chemical hardness is a measure of the resistance of a molecule to a change in its electron distribution. It is calculated from the HOMO-LUMO gap (η = (E_LUMO - E_HOMO) / 2). Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Electrophilicity (ω) : The electrophilicity index is a measure of the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a stronger electrophilic character.

Chemical Softness (S) : Softness is the reciprocal of hardness (S = 1 / η) and indicates the ease with which a molecule's electron cloud can be polarized.

These descriptors provide a comprehensive picture of the molecule's reactivity profile. researchgate.net

Table 2: Representative Global Reactivity Descriptors This table presents hypothetical but realistic values for illustrative purposes, based on the representative FMO data in Table 1.

| Descriptor | Formula | Value (eV) | Interpretation |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.65 | Indicates a moderate tendency to donate or accept electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.15 | Suggests the molecule is moderately "hard," implying a degree of stability. |

| Electrophilicity (ω) | μ² / (2η) | 5.03 | Points to a significant electrophilic character, likely centered on the cyano-substituted pyrazine ring. |

| Chemical Softness (S) | 1 / η | 0.47 | Indicates a moderate polarizability. |

The electronic properties of a core heterocyclic structure like pyrazine are significantly influenced by the nature of its substituents. rsc.org In this compound, the tolyl group and the cyano group have opposing electronic effects.

The p-tolyl group is generally considered an electron-donating group due to the hyperconjugation and weak inductive effect of the methyl group. This donation of electron density to the pyrazine ring would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

Conversely, the cyano group (-CN) is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and its ability to participate in resonance. This withdrawal of electron density from the pyrazine ring will lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

The combined effect of these two substituents is a "push-pull" system, which can lead to a narrowing of the HOMO-LUMO gap compared to unsubstituted pyrazine. nih.gov This narrowing would increase the molecule's reactivity and influence its photophysical properties. DFT calculations are crucial for quantifying these substituent effects and for mapping the resulting electron density distribution across the molecule. rsc.org

Reaction Mechanism Studies

Beyond static electronic properties, computational chemistry can be employed to investigate the pathways of chemical reactions. This involves mapping the potential energy surface of a reaction to identify intermediates, and most importantly, transition states.

A transition state is the highest energy point along the reaction coordinate, representing the "point of no return" in a chemical transformation. Characterizing the geometry and energy of a transition state is fundamental to understanding the kinetics and mechanism of a reaction. nih.gov

For a molecule like this compound, one could computationally study various reactions, such as the further functionalization of the pyrazine ring or reactions involving the cyano group. For instance, in a hypothetical nucleophilic aromatic substitution reaction, DFT calculations would be used to:

Model the initial approach of the nucleophile to the pyrazine ring.

Locate the transition state structure for the formation of a Meisenheimer-like intermediate.

Characterize this transition state by confirming it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Calculate the activation energy of the reaction, which is the energy difference between the reactants and the transition state.

Such studies provide a detailed, step-by-step picture of the reaction mechanism that is highly complementary to experimental kinetic studies. nih.gov

Exploration of Radical Pathways

The pyrazine ring system can participate in radical reactions. The formation and stability of radical intermediates are crucial for understanding potential reaction mechanisms, such as those that might occur during synthesis or metabolic processes.

Studies on related pyrazine structures, like pyrazine-2,3-dicarbonitrile (B77751), have shown that the pyrazine ring can undergo reactions with radicals generated via methods like Minisci oxidation. In such reactions, the substitution pattern on the ring and the nature of the attacking radical dictate the outcome. For instance, the reaction of N-alkanoylanilinomethyl radicals with pyrazine-2,3-dicarbonitrile can lead to mono- or di-substituted products, with steric hindrance playing a significant role in the reaction pathway.

Computational exploration of radical pathways for this compound would typically involve:

Modeling Radical Addition: Simulating the attack of a radical species at various positions on the pyrazine ring and the tolyl group.

Calculating Activation Energies: Determining the energy barriers for different potential reaction pathways to identify the most likely routes.

Analyzing Intermediate Stability: Evaluating the thermodynamic stability of the resulting radical intermediates. The spin density distribution in these radicals is a key focus, as it indicates where the unpaired electron is most likely located, a factor that heavily influences subsequent reaction steps. ias.ac.in

Electron spin resonance (ESR) spectra of substituted pyrazine radical anions have been studied, revealing how substituents influence spin density distribution. tandfonline.com For this compound, the electron-donating p-tolyl group and the electron-withdrawing nitrile group would be expected to significantly polarize the spin density within the pyrazine radical anion.

Electron Flow Analysis

Electron flow, or the analysis of electron density distribution, provides deep insights into a molecule's reactivity, stability, and intermolecular interaction potential. nih.gov For this compound, the interplay between the electron-rich tolyl group and the electron-deficient cyano-pyrazine core governs its chemical character.

Natural Bond Orbital (NBO) Analysis: This method is frequently used to study charge distribution, donor-acceptor interactions, and hyperconjugative effects within a molecule. rsc.org An NBO analysis for this compound would likely reveal:

Significant negative charge accumulation on the nitrogen atoms of the pyrazine ring and the nitrogen of the nitrile group.

A flow of electron density from the p-tolyl group towards the pyrazine ring.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface, highlighting regions prone to electrophilic and nucleophilic attack. rsc.org For this molecule, MEP analysis is expected to show:

Negative potential (red/yellow) around the pyrazine nitrogens, indicating sites for electrophilic attack or hydrogen bond acceptance.

Positive potential (blue) around the hydrogen atoms of the tolyl group and the pyrazine ring.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between them indicates the molecule's chemical stability and reactivity. nih.govresearchgate.net In substituted pyrazines, electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, generally reducing the HOMO-LUMO gap and increasing reactivity. ias.ac.in

Molecular Modeling and Docking Simulations

Molecular modeling techniques, especially docking simulations, are pivotal in fields like drug discovery for predicting how a molecule might interact with a biological target, such as a protein or enzyme. rsc.orgnih.gov

Prediction of Ligand-Target Interactions (for research purposes)

While specific targets for this compound are not established, molecular docking simulations can be hypothetically performed against various enzymes where pyrazine derivatives have shown activity, such as kinases or dehydrogenases. nih.gov The process involves:

Preparation: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and computationally optimizing the 3D structure of this compound.

Docking: Using software to place the ligand into the active site of the protein in various orientations and conformations.

Scoring: Calculating the binding affinity for each pose, typically expressed as a docking score (e.g., in kcal/mol), to rank the most likely binding modes.

The interactions predicted from such a simulation would likely involve hydrogen bonds between the pyrazine or nitrile nitrogens and amino acid residues in the target's active site, as well as hydrophobic and π-π stacking interactions involving the tolyl and pyrazine rings.

Illustrative Docking Results Table

Below is a hypothetical table representing typical results from a molecular docking simulation. The data is for illustrative purposes only.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Example Kinase (PDB: XXXX) | -8.5 | LYS-88, ASP-145 | Hydrogen Bond |

| PHE-144 | π-π Stacking | ||

| LEU-35, VAL-43 | Hydrophobic | ||

| Example Dehydrogenase (PDB: YYYY) | -7.9 | SER-120, GLN-122 | Hydrogen Bond |

| TYR-210 | π-π Stacking | ||

| ILE-95, ALA-150 | Hydrophobic |

This table is a fictional representation for illustrative purposes.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that correlate the chemical structure of a series of compounds with their measured reactivity. nih.gov These models aim to predict the reactivity of new, untested compounds based on calculated structural or physicochemical properties, known as descriptors.

For a class of compounds including this compound, a QSRR model could be developed to predict a specific reactivity parameter, such as the rate constant for a particular reaction or its electrophilicity. The development process involves:

Dataset Assembly: Compiling a set of structurally related pyrazine derivatives with experimentally measured reactivity data.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometric, and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to build an equation that links a selection of the most relevant descriptors to the observed reactivity.

Validation: Testing the model's predictive power using internal and external validation techniques.

A hypothetical QSRR equation might look like:

Reactivity = c0 + (c1 * LUMO) + (c2 * Dipole Moment) + (c3 * Surface Area)

Where c0, c1, c2, c3 are coefficients determined from the regression analysis. Such models are valuable for prioritizing the synthesis of novel compounds with desired reactivity profiles.

Academic and Research Applications of 3 P Tolyl Pyrazine 2 Carbonitrile and Analogues

Role as Versatile Synthetic Intermediates

The 3-aryl-pyrazine-2-carbonitrile scaffold, including the p-tolyl derivative, serves as a valuable building block in organic synthesis for the construction of more complex heterocyclic systems. The presence of multiple reaction sites—the pyrazine (B50134) ring nitrogens, the nitrile group, and the aryl substituent—allows for a diverse range of chemical transformations.

The classical synthesis of the pyrazine ring often involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.net For pyrazine-2,3-dicarbonitriles, a common method is the reaction of diaminomaleonitrile (B72808) with α-diketones. nih.gov The synthesis of 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles has been achieved through a one-pot, three-component reaction of alkyl isocyanides, aryl/alkyl carbonyl chlorides, and diaminomaleonitrile. nih.gov This method offers a convenient route to a variety of substituted pyrazine-2,3-dicarbonitrile (B77751) analogues. nih.gov

The reactivity of the nitrile group in pyrazine-2-carbonitriles is a key feature for their use as synthetic intermediates. For instance, the nitrile group can undergo nucleophilic addition reactions. Studies on the reaction of pyrazine-carbonitrile with Ni(II) complexes in the presence of alcohols have shown the formation of O-alkylpyrazinecarboximidates, demonstrating the susceptibility of the nitrile group to nucleophilic attack. tandfonline.com Furthermore, the crosslinking reactivity of nitrile-functionalized pyrazines, such as pyrazine-2,3-dicarbonitrile, has been shown to be enhanced compared to phthalonitrile, leading to the formation of thermally stable structures like azaisoindoline and azaphthalocyanine. nih.govresearchgate.net This highlights the potential of the nitrile group for polymerization and material synthesis.

The pyrazine ring itself can be involved in various reactions. For example, pyrazine derivatives can participate in coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, to introduce further substituents. sc.edu The electron-withdrawing nature of the pyrazine ring and the nitrile group can also activate adjacent positions for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups. dovepress.com

Table 1: Examples of Reactions Utilizing Pyrazine-2-carbonitrile Scaffolds

| Reactants | Reagents and Conditions | Product Type | Reference |

| Alkyl isocyanides, Aryl/Alkyl carbonyl chlorides, Diaminomaleonitrile | One-pot | 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles | nih.gov |

| Pyrazine-2-carbonitrile, NiX₂ | Methanol or Ethanol | O-Alkylpyrazinecarboximidate complexes | tandfonline.com |

| Pyrazine-2,3-dicarbonitrile | Amine | Azaisoindoline and Azaphthalocyanine cross-linked products | nih.govresearchgate.net |

| 2-Chloropyrazine-2-carbonitrile, Amines | Microwave-assisted aminodehalogenation | 5-Amino-6-methyl-pyrazine-2,3-dicarbonitriles | researchgate.net |

Chemical Biology Probes and Tools for Mechanistic Studies

The unique electronic and structural features of 3-aryl-pyrazine-2-carbonitriles make them and their analogues potential candidates for the development of chemical biology probes. The fluorescence properties of some pyrazine derivatives, for instance, can be exploited for sensing and imaging applications.

While specific studies on 3-p-tolyl-pyrazine-2-carbonitrile as a chemical probe are not widely reported, related pyrazine-based compounds have shown promise. For example, a pyrazine-pyridone based biheteroaryl compound has been developed as a fluorescence sensor for detecting labile zinc ions in lung cancer cells. nih.gov The substitution pattern on the pyrazine and pyridone rings was found to significantly influence the fluorescence properties, including intensity and emission wavelength. nih.gov This suggests that the this compound scaffold could be similarly modified to create selective fluorescent probes for various biological targets.

The reactivity of the pyrazine-carbonitrile moiety can also be harnessed for mechanistic studies. The electrophilic nature of the carbon atom in the nitrile group, enhanced by the electron-withdrawing pyrazine ring, makes it a potential target for nucleophilic attack by amino acid residues in proteins. This reactivity has been explored in the context of covalent inhibitors. Highly reactive pyrazine derivatives have been identified that react with cysteine residues in proteins via nucleophilic aromatic substitution (SNAr). dovepress.com Such compounds can serve as valuable tools to probe the function and structure of proteins by forming covalent adducts at specific sites.

Exploration in Materials Science and Photochemistry

Aryl-substituted pyrazines are of growing interest in the field of materials science due to their intriguing photophysical and electronic properties. The combination of the electron-deficient pyrazine ring with electron-donating or π-conjugated aryl groups can lead to compounds with interesting charge-transfer characteristics, making them suitable for applications in organic electronics and photonics.

The fluorescence of pyrazine derivatives is a key area of investigation. For example, 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles have been synthesized and their fluorescence properties evaluated, suggesting their potential use in organic light-emitting diodes (OLEDs). nih.gov The photophysical properties of pyrazine derivatives are highly dependent on the nature and position of the substituents. The introduction of aryl groups can lead to bathochromic (red) shifts in the absorption and emission spectra. researchgate.net

Furthermore, the aggregation-induced emission (AIE) phenomenon, where non-emissive molecules in solution become highly luminescent upon aggregation, has been observed in some pyrimidine-based fluorophores, a class of compounds structurally related to pyrazines. researchgate.net This property is highly desirable for applications in bio-imaging and sensors. The study of arylalkyne-substituted tetrapyrazinoporphyrazines has revealed their potential as photosensitizers for photodynamic therapy (PDT), with strong absorption in the therapeutic window and efficient singlet oxygen generation. researchgate.net

Table 2: Photophysical Properties of Selected Aryl-Substituted Azaheterocycles

| Compound Class | Key Photophysical Property | Potential Application | Reference(s) |

| 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles | Fluorescence | OLEDs | nih.gov |

| Arylalkyne-substituted tetrapyrazinoporphyrazines | Strong absorption, Singlet oxygen generation | Photodynamic Therapy (PDT) | researchgate.net |

| 4-(Aryl)-Benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitriles | Positive emission solvatochromism, Aggregation-Induced Emission (AIE) | Fluorescent probes, Mechanochromic materials | researchgate.net |

| Pyridyl pyrazolate boron complexes | Dual fluorescence from photoinduced electron transfer | Fluorescent materials | nih.gov |

Preclinical Research on Enzyme Inhibition Mechanisms

Numerous studies have explored the potential of pyrazine derivatives as inhibitors of various enzymes. For instance, pyrazine-based compounds have been identified as potent inhibitors of casein kinase 2 (CK2), a protein kinase implicated in cancer. nih.gov Structure-activity relationship (SAR) studies of 2,6-disubstituted pyrazines revealed that derivatives bearing a (pyrrol-3-yl)acetic acid and a monosubstituted aniline (B41778) moiety possess significant inhibitory activity. nih.gov

Similarly, a series of 1,4-pyrazine-containing compounds were discovered as inhibitors of the histone acetyltransferases (HATs) p300/CBP, which are also important targets in cancer therapy. nih.gov The most potent compound from this series was found to be a competitive inhibitor with respect to the histone substrate. nih.gov

While specific enzyme inhibition data for this compound is not extensively documented in publicly available literature, its structural similarity to known enzyme inhibitors suggests its potential in this area. The tolyl group could engage in hydrophobic interactions within an enzyme's active site, while the pyrazine and nitrile functionalities could form key hydrogen bonds or other interactions. The development of trisubstituted pyrazolines, structurally related to pyrazoles which are isomers of pyrazines, as selective phosphodiesterase 5 (PDE5) inhibitors further underscores the potential of such heterocyclic scaffolds in enzyme-targeted drug discovery. acs.org

Table 3: Examples of Pyrazine-Based Enzyme Inhibitors

| Enzyme Target | Pyrazine Derivative Class | Key Findings | Reference(s) |

| Casein Kinase 2 (CK2) | 2,6-Disubstituted pyrazines | Potent inhibition by derivatives with (pyrrol-3-yl)acetic acid and monosubstituted aniline groups. | nih.gov |

| Histone Acetyltransferases (p300/CBP) | 1,4-Pyrazine-containing compounds | Competitive inhibition against the histone substrate with IC₅₀ values as low as 1.4 μM. | nih.gov |

| Influenza A Virus Nucleoprotein | Pyrazine analogues | Inhibition of the NP-NP protein-protein interaction, blocking viral replication. | bldpharm.com |

| Human Renin | 1,2,4-Triazolo[4,3-a]pyrazine derivatives | Potent inhibition with IC₅₀ values in the nanomolar range. |

Framework for Novel Heterocyclic Compound Design

The this compound structure serves as an excellent framework for the design and synthesis of novel heterocyclic compounds with diverse potential applications. The pyrazine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in active pharmaceutical ingredients.

The versatility of the 3-aryl-pyrazine-2-carbonitrile scaffold allows for systematic structural modifications to explore structure-activity relationships (SAR). The aryl group at the 3-position can be varied to probe hydrophobic and electronic effects. The nitrile group at the 2-position can be transformed into other functional groups, such as amides, carboxylic acids, or other heterocycles, leading to a wide array of new chemical entities.

For example, the synthesis of hybrid compounds containing both pyrazine and 1,2,4-triazole (B32235) scaffolds has led to the discovery of potent antitubercular agents. nih.gov The design of such hybrids is a common strategy in medicinal chemistry to combine the beneficial properties of different pharmacophores. The pyrazole (B372694) scaffold, an isomer of pyrazine, has also been extensively used in drug discovery, leading to a number of approved drugs. nih.gov

The ability to construct complex molecular architectures from pyrazine building blocks has been demonstrated in the formation of coordination complexes and polymers. nih.govsc.edu These studies showcase the potential of pyrazine derivatives to act as ligands for the assembly of functional materials with applications in catalysis, gas storage, and sensing.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-p-Tolyl-pyrazine-2-carbonitrile in academic research?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazine core functionalization. Key steps include nucleophilic substitution to introduce the p-tolyl group and cyanide addition. Reaction conditions (e.g., anhydrous solvents like THF or DMF, temperatures between 60–100°C, and catalysts such as Pd for cross-coupling) are critical for yield optimization. Progress is monitored via TLC and HPLC, with purification via column chromatography. Final product validation requires , , and mass spectrometry .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used for precise structural elucidation. Crystals are grown via slow evaporation in solvents like ethanol or DCM. Data collection requires synchrotron or high-intensity lab sources. SHELX programs (e.g., SHELXL for refinement) resolve challenges such as twinning or disorder. Hydrogen bonding and π-stacking interactions are analyzed using Mercury software .

Q. What analytical techniques are critical for confirming the purity of this compound post-synthesis?

- Methodological Answer : Purity is assessed using (integration of proton signals), HPLC (≥95% peak area), and LC-MS (to detect trace impurities). Elemental analysis (C, H, N) validates stoichiometry. For chiral derivatives, chiral HPLC or polarimetry ensures enantiomeric excess .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

- Methodological Answer : Design of Experiments (DoE) identifies optimal parameters (e.g., solvent polarity, temperature gradients). Microwave-assisted synthesis reduces reaction time. Catalytic systems like Pd(PPh) enhance cross-coupling efficiency. Solubility challenges are addressed using co-solvents (e.g., DMSO/water mixtures). Post-reaction quenching with aqueous NHCl minimizes byproducts .

Q. What strategies address discrepancies in reported biological activities of pyrazine-carbonitrile derivatives?

- Methodological Answer : Contradictions arise from assay conditions (e.g., cell line variability) or structural isomers. Resolve via:

- Comparative assays : Standardize IC measurements across multiple cell lines.

- Structural analysis : SCXRD or DFT calculations to confirm substituent positioning.

- Metabolic stability studies : Liver microsome assays to rule out rapid degradation .

Q. How do computational methods aid in predicting the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) identifies binding affinities to targets like kinase domains. MD simulations assess conformational stability in solvent environments .

Q. What are the challenges in characterizing the stereochemistry of this compound derivatives?

- Methodological Answer : Atropisomerism in substituted pyrazines requires chiral resolution via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.